N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE
Overview
Description
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups including methoxy, ethyl, and pyrazolyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with 2,5-dimethylbenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is further reacted with 1-ethyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable reducing agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br~2~) and nitric acid (HNO~3~).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N1-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may also interact with receptors in the body, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the sulfonamide and pyrazolyl groups.
Mescaline: A naturally occurring compound with similar methoxy substitutions on the aromatic ring.
Uniqueness
N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its potential as a therapeutic agent by providing specific interactions with biological targets.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-6-27-21(11-13-25-27)17-26(32(28,29)24-15-18(2)7-8-19(24)3)14-12-20-9-10-22(30-4)23(16-20)31-5/h7-11,13,15-16H,6,12,14,17H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBIUVGLXBPJNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(CCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=C(C=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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